![molecular formula C17H14N2O B015658 6-Benzyloxyindole-3-acetonitrile CAS No. 57765-24-9](/img/structure/B15658.png)
6-Benzyloxyindole-3-acetonitrile
Overview
Description
6-Benzyloxyindole-3-acetonitrile is a chemical compound with the molecular formula C17H14N2O . It’s used as a reactant for enantioselective synthesis of quaternary carbon-containing 3-(3-indolyl)isoindolin-1-ones, Friedel-Crafts alkylation reactions with hydroxyisoindolinones, and direct and regioselective synthesis of β-heteroarylated ketones .
Synthesis Analysis
The synthesis of 6-Benzyloxyindole-3-acetonitrile involves a one-step conversion method of indole-3-carboxaldehydes into indole-3-acetonitriles . This method allows for the production of 4-nitro-, 4-phenyl-, 4-iodo-, 4-methoxy-, and 4-benzyloxyindole-3-acetonitrile in two steps from indole-3-carboxaldehyde .Molecular Structure Analysis
The molecular structure of 6-Benzyloxyindole-3-acetonitrile is represented by the formula C17H14N2O . The molecular weight of this compound is 262.31 .Chemical Reactions Analysis
6-Benzyloxyindole-3-acetonitrile is used as a reactant in various chemical reactions. It is used for the enantioselective synthesis of quaternary carbon-containing 3-(3-indolyl)isoindolin-1-ones, Friedel-Crafts alkylation reactions with hydroxyisoindolinones, and direct and regioselective synthesis of β-heteroarylated ketones .Physical And Chemical Properties Analysis
6-Benzyloxyindole-3-acetonitrile is a crystalline compound . It should be stored at temperatures between 0-8°C .Scientific Research Applications
- IAN has been investigated for its antioxidant activity. Researchers have explored its potential as an antioxidant in the context of low-density lipoprotein (LDL) oxidation . Antioxidants play a crucial role in preventing oxidative damage to cells and tissues .
- Aldose reductase is an enzyme involved in the polyol pathway, which plays a role in diabetic complications. IAN derivatives have been studied as potential aldose reductase inhibitors for managing diabetic complications .
- Interestingly, IAN has been discovered as a metabolite produced by human cancer cells. While its exact role remains under investigation, this finding suggests a potential association between IAN and cancer progression in patients .
- IAN serves as a versatile building block in synthetic chemistry. For example, it has been used in the synthesis of β-carboline derivatives —compounds with diverse biological activities .
- Researchers have synthesized natural products using IAN as a starting material. For instance, the natural substrate was synthesized from commercially available 5-benzyloxyindole-3-acetonitrile, leading to the formation of methyl carbamate .
Antioxidant Properties
Aldose Reductase Inhibition
Cancer Research
Synthetic Chemistry
Natural Product Synthesis
Mechanism of Action
Target of Action
6-Benzyloxyindole-3-acetonitrile is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them a valuable tool for treatment in various biological applications . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes . These changes can include alterations in cell signaling, gene expression, and metabolic pathways .
Biochemical Pathways
Indole and its derivatives are derived from the metabolism of tryptophan by gut microorganisms . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Pharmacokinetics
The bioavailability of indole derivatives can be influenced by various factors, including their chemical structure, the route of administration, and the individual’s metabolic rate .
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of 6-Benzyloxyindole-3-acetonitrile can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the individual’s metabolism . .
Safety and Hazards
properties
IUPAC Name |
2-(6-phenylmethoxy-1H-indol-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHSSPILWGQJSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399013 | |
Record name | 6-Benzyloxyindole-3-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyloxyindole-3-acetonitrile | |
CAS RN |
57765-24-9 | |
Record name | 6-(Phenylmethoxy)-1H-indole-3-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57765-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Benzyloxyindole-3-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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